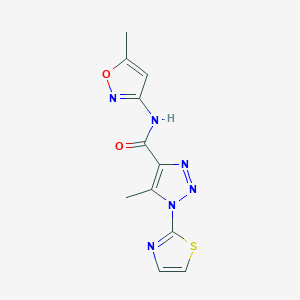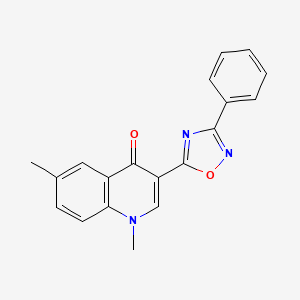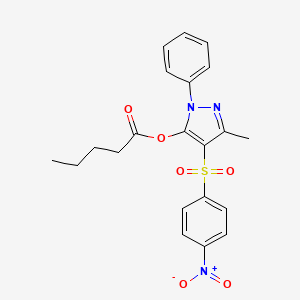![molecular formula C21H19ClN4OS B6486936 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-45-6](/img/structure/B6486936.png)
5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole, a 1,3-thiazole, and a tetrahydroisoquinoline. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure can be confirmed using spectroscopic techniques like IR and NMR . For example, the presence of the 1,2,4-triazole ring can be confirmed by two singlet peaks in the 1H-NMR spectrum .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”, also known as “F1866-0593”, focusing on six unique applications:
Antiviral Applications
F1866-0593 has shown potential as an antiviral agent. Compounds containing the triazole moiety, like F1866-0593, have been studied for their ability to inhibit viral replication. These compounds can interfere with viral enzymes or proteins essential for the virus’s life cycle, making them promising candidates for treating viral infections .
Antimicrobial Applications
The compound’s structure includes a triazole ring, which is known for its antimicrobial properties. F1866-0593 can be effective against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Applications
Research has indicated that triazole derivatives, including F1866-0593, exhibit significant anticancer activity. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. F1866-0593 could be explored further for its potential to treat various types of cancer .
Anti-inflammatory Applications
F1866-0593 may also have anti-inflammatory properties. Compounds with triazole rings have been studied for their ability to reduce inflammation by inhibiting specific enzymes and pathways involved in the inflammatory response. This makes F1866-0593 a potential candidate for treating inflammatory diseases .
Neuroprotective Applications
The compound’s structure suggests it could have neuroprotective effects. Triazole derivatives have been investigated for their ability to protect neurons from damage and support neural health. F1866-0593 could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Applications
F1866-0593 might also serve as an antioxidant. Compounds with triazole moieties have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property could make F1866-0593 useful in preventing or managing conditions related to oxidative damage .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNXPGDEMBUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6486866.png)
![N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}naphthalene-1-carboxamide](/img/structure/B6486873.png)
![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate](/img/structure/B6486881.png)
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486889.png)
![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486893.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)

![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486928.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
